(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that features a pyridazinyl group, a pyrrolidinyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 6-methylpyridazine with an appropriate reagent to introduce the desired functional group.
Coupling with Pyrrolidine: The pyridazinyl intermediate is then reacted with pyrrolidine under specific conditions to form the pyridazinyl-pyrrolidinyl intermediate.
Introduction of the Pyrazinyl Group: Finally, the pyrazinyl group is introduced through a coupling reaction with the pyridazinyl-pyrrolidinyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylpyridazin-3-yl)methanamine dihydrochloride
- [3-(6-Methylpyridazin-3-yl)phenyl]methanol
Uniqueness
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10-2-3-13(18-17-10)21-11-4-7-19(9-11)14(20)12-8-15-5-6-16-12/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKFWOLQVJUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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